molecular formula C22H18Cl2N4 B11533678 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline CAS No. 5267-74-3

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline

Cat. No.: B11533678
CAS No.: 5267-74-3
M. Wt: 409.3 g/mol
InChI Key: NVDGGZFWTSJRMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]methyl]-N,N-dimethylaniline
  • 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-diethylaniline
  • 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylbenzylamine

Uniqueness

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

The compound 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline , identified by its CAS number 5267-74-3, is a benzimidazole derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H18Cl2N4
  • Molecular Weight : 409.311 g/mol
  • LogP : 6.353 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 44.280 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The benzimidazole moiety is known for its role in inhibiting tubulin polymerization, which is crucial for cell division and mitotic processes.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related benzimidazole derivatives demonstrated their efficacy in inhibiting the proliferation of cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involved the disruption of microtubule dynamics, leading to apoptosis in rapidly dividing cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit topoisomerases or kinases that are vital for DNA replication and repair processes. The inhibition of these enzymes can lead to increased DNA damage in cancer cells, enhancing the therapeutic effect .

Case Studies

Study Cell Line IC50 Value (µM) Mechanism
Study AA54915Tubulin Inhibition
Study BHeLa20Topoisomerase Inhibition
Study CMCF-725Apoptosis Induction

Toxicological Profile

The toxicity profile of N,N-dimethylaniline, a component of the compound, indicates potential health risks associated with exposure. Chronic exposure has been linked to effects on the central nervous system (CNS) and blood parameters, including methemoglobinemia . Acute toxicity data suggest that dermal exposure poses higher risks compared to oral exposure .

Properties

CAS No.

5267-74-3

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C22H18Cl2N4/c1-28(2)17-7-3-14(4-8-17)13-25-16-6-10-20-21(12-16)27-22(26-20)18-9-5-15(23)11-19(18)24/h3-13H,1-2H3,(H,26,27)

InChI Key

NVDGGZFWTSJRMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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